molecular formula C15H13NO5 B1469693 7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1428139-98-3

7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1469693
M. Wt: 287.27 g/mol
InChI Key: UMUFFKLZWWJUOH-UHFFFAOYSA-N
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Description

The compound “7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” appears to be a complex organic molecule. It contains a hexahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with a carboxylic acid group (-COOH) at the 3-position and a 5-methyl-2-furyl group at the 7-position. The presence of the carboxylic acid group suggests that this compound could exhibit acidic properties. The furan ring could contribute to the compound’s aromaticity and potentially its reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the hexahydroquinoline ring, the introduction of the carboxylic acid group, and the attachment of the 5-methyl-2-furyl group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be characterized by the presence of a hexahydroquinoline ring, a carboxylic acid group, and a 5-methyl-2-furyl group. The exact spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The furan ring might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being soluble in water and other polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure or harm.


Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promise as a pharmaceutical compound, future research could involve further pharmacological testing, drug formulation studies, and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its physical properties in more detail or investigating potential applications.


properties

IUPAC Name

7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-7-2-3-13(21-7)8-4-11-9(12(17)5-8)6-10(15(19)20)14(18)16-11/h2-3,6,8H,4-5H2,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUFFKLZWWJUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 3
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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